GW4869

Descripción general

Descripción

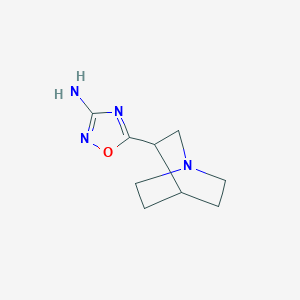

GW69A, también conocido como GW4869, es un inhibidor selectivo y no competitivo de la esfingomielinasa neutra (N-SMase). Este compuesto es ampliamente utilizado en la investigación científica, particularmente en estudios relacionados con la síntesis y liberación de exosomas. Tiene una concentración inhibitoria (IC50) de 1 micromolar para la esfingomielinasa neutra y no inhibe la esfingomielinasa ácida incluso a concentraciones de hasta 150 micromolar .

Aplicaciones Científicas De Investigación

GW69A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de la esfingomielinasa neutra y sus efectos en el metabolismo de los lípidos.

Biología: Se emplea en estudios relacionados con la síntesis y liberación de exosomas, así como en investigaciones de vías de señalización de esfingolípidos.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en enfermedades que involucran metabolismo desregulado de esfingolípidos, como el cáncer y los trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de herramientas de investigación y ensayos para estudiar la actividad de la esfingomielinasa

Mecanismo De Acción

GW69A ejerce sus efectos inhibiendo selectivamente la esfingomielinasa neutra. El compuesto se une a la enzima de una manera no competitiva, evitando la hidrólisis de la esfingomielina a ceramida. Esta inhibición afecta varios procesos celulares, incluida la síntesis y liberación de exosomas, así como las vías de señalización de esfingolípidos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

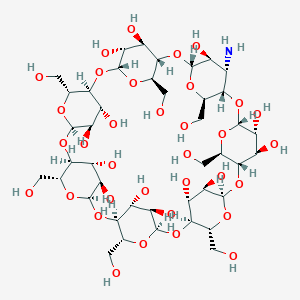

GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .

Subcellular Localization

The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .

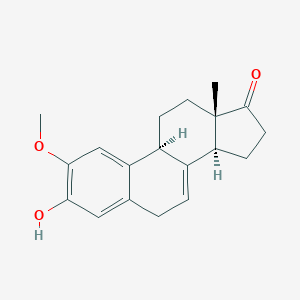

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

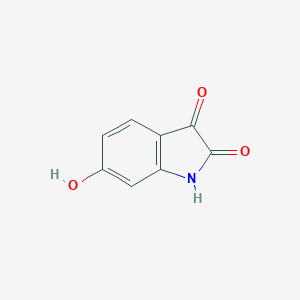

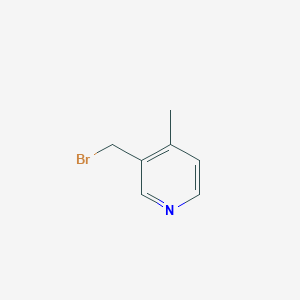

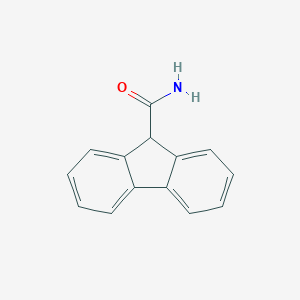

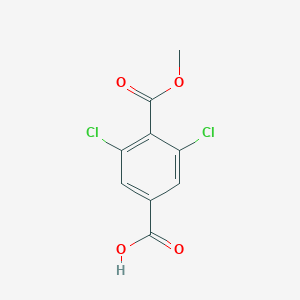

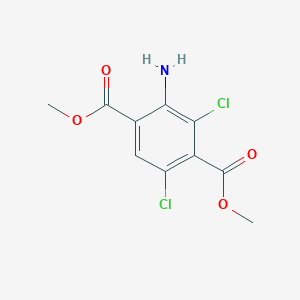

GW69A se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura simétrica de dihidroimidazolo-amida. La síntesis generalmente involucra los siguientes pasos:

Formación del anillo imidazolo: Este paso involucra la reacción de aminas apropiadas con aldehídos o cetonas para formar el anillo imidazolo.

Amidación: El anillo imidazolo luego se somete a reacciones de amidación para introducir los grupos amida.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza

Métodos de producción industrial

La producción industrial de GW69A sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra:

Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.

Purificación: El producto crudo se purifica utilizando técnicas de cromatografía o cristalización a escala industrial.

Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar que cumpla con los estándares de pureza requeridos

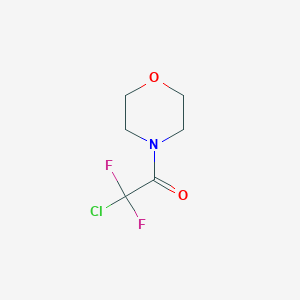

Análisis De Reacciones Químicas

Tipos de reacciones

GW69A principalmente se somete a los siguientes tipos de reacciones:

Reacciones de inhibición: Inhibe la actividad de la esfingomielinasa neutra al unirse a la enzima de una manera no competitiva.

Reacciones de unión: GW69A se une a objetivos moleculares específicos, afectando su actividad

Reactivos y condiciones comunes

Esfingomielinasa neutra: GW69A se utiliza en reacciones que involucran esfingomielinasa neutra en condiciones fisiológicas.

Estudios de exosomas: Se utiliza en estudios que involucran la síntesis y liberación de exosomas, a menudo en condiciones de cultivo celular

Principales productos formados

El principal producto formado a partir de la reacción de GW69A con esfingomielinasa neutra es el complejo enzimático inhibido. Esta inhibición evita la hidrólisis de la esfingomielina a ceramida .

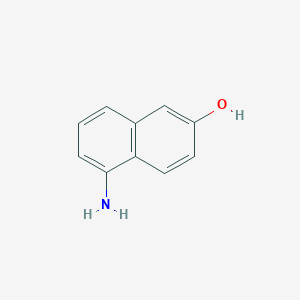

Comparación Con Compuestos Similares

Compuestos similares

Ácido N-(p-amilcinamoil) Antranílico: Otro inhibidor de la esfingomielinasa neutra.

Lansoprazol sódico: Utilizado en estudios relacionados con la inhibición de la esfingomielinasa.

FIPI: Un inhibidor de la fosfolipasa con aplicaciones similares

Singularidad

GW69A es único en su alta selectividad y inhibición no competitiva de la esfingomielinasa neutra. A diferencia de otros inhibidores, no afecta la esfingomielinasa ácida incluso a altas concentraciones, lo que lo convierte en una herramienta valiosa para estudios específicos que involucran la esfingomielinasa neutra .

Propiedades

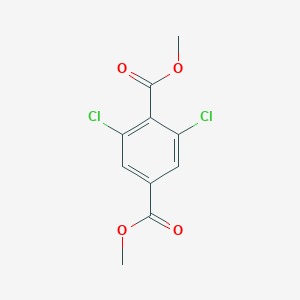

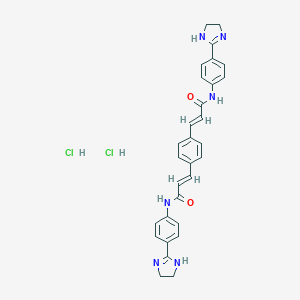

IUPAC Name |

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKAZDTKIKLKT-CLEIDKRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

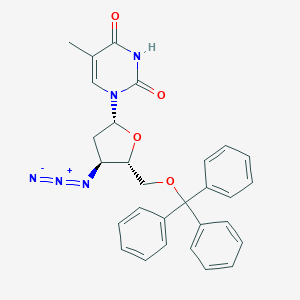

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)